Nona-1,8-dien-5-one
CAS No.: 74912-33-7
Cat. No.: VC8165938
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74912-33-7 |
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Molecular Formula | C9H14O |
Molecular Weight | 138.21 g/mol |
IUPAC Name | nona-1,8-dien-5-one |
Standard InChI | InChI=1S/C9H14O/c1-3-5-7-9(10)8-6-4-2/h3-4H,1-2,5-8H2 |
Standard InChI Key | YMNUETQQDKREEP-UHFFFAOYSA-N |
SMILES | C=CCCC(=O)CCC=C |
Canonical SMILES | C=CCCC(=O)CCC=C |
Introduction
Structural and Physicochemical Properties
Nona-1,8-dien-5-one belongs to the family of aliphatic ketones with unsaturated carbon chains. Its IUPAC name, nona-1,8-dien-5-one, reflects the positions of its functional groups: double bonds at carbons 1–2 and 8–9, and a ketone at carbon 5. The molecular structure, represented by the SMILES notation C=CCCC(=O)CCC=C
, highlights the conjugation between the double bonds and the carbonyl group, which influences its electronic properties and reactivity.
Molecular Characteristics
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Molecular Formula:
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Molecular Weight: 138.21 g/mol
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InChI Key: YMNUETQQDKREEP-UHFFFAOYSA-N
Synthetic Methodologies
The synthesis of Nona-1,8-dien-5-one remains underexplored, but analogous nonadiene derivatives provide insight into plausible routes.
Cross-Metathesis Reactions
Olefin cross-metathesis, catalyzed by Grubbs or Hoveyda-Grubbs catalysts, offers a modular approach to constructing the diene system. A hypothetical pathway might involve coupling two terminal alkenes with a ketone-containing fragment, though steric and electronic factors could complicate selectivity.
Industrial Considerations
Scalable synthesis would require optimizing catalysts and solvents to enhance yield and purity. The use of tetrahydrofuran (THF) or dichloromethane as solvents and low-temperature conditions (-78°C) has been proposed for related compounds, but validation for Nona-1,8-dien-5-one is necessary.
Reactivity and Chemical Transformations
The compound’s dual unsaturated bonds and ketone group enable diverse reactions, positioning it as a versatile intermediate.
Electrophilic Additions
The conjugated diene can undergo 1,4-addition with electrophiles (e.g., halogens or hydrogen halides), while the ketone participates in nucleophilic attacks. For example:
Cycloadditions
The diene system may engage in Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered cycloadducts. Such reactions are valuable in synthesizing complex polycyclic structures.
Reduction and Oxidation
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Reduction: Catalytic hydrogenation (H₂/Pd) could saturate the double bonds, yielding nonan-5-one.
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Oxidation: Strong oxidizing agents (e.g., KMnO₄) might cleave the diene to form carboxylic acids, though overoxidation risks degrading the ketone.
Comparison with Related Compounds
Property | Nona-1,8-dien-5-one | 1,8-Nonadiene |
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Molecular Formula | ||
Functional Groups | Ketone, two double bonds | Two double bonds |
Boiling Point | >150°C (estimated) | 142.6°C |
Polarity | High | Low |
The ketone group in Nona-1,8-dien-5-one enhances its polarity, increasing solubility in polar solvents compared to 1,8-nonadiene. This difference impacts applications in drug delivery or polymer science.
Future Research Directions
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Synthesis Optimization: Developing efficient, scalable routes using modern catalytic systems (e.g., photoredox catalysis).
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Biological Screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activities through in vitro assays.
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Computational Studies: Modeling electronic structure and reaction pathways to predict reactivity and stability.
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Material Applications: Testing dielectric properties and charge transport capabilities for electronics.
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